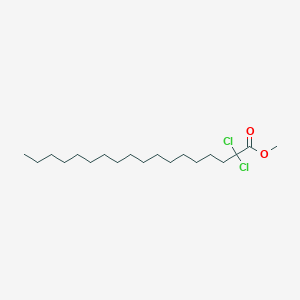

Methyl dichlorostearate

Vue d'ensemble

Description

Methyl dichlorostearate does not appear to be directly discussed in the provided papers. However, there are several studies related to compounds with similar functional groups or structural characteristics. For instance, the reactivity of dichlorvos, a compound containing both methyl and chloride groups, is explored in the context of its genotoxicity and methylation of DNA . Additionally, the synthesis of various methylated compounds, such as methyl-(γ-chloropropyl)dichlorosilane , and the structural analysis of methylene dichloride , provide insights into the chemical behavior of chlorinated methyl esters and related compounds.

Synthesis Analysis

The synthesis of compounds related to this compound involves various catalytic and reductive processes. For example, the synthesis of methyl-(γ-chloropropyl)dichlorosilane is catalyzed by a silica-supported Karstedt-type catalyst, with the optimization of reaction parameters leading to a significant yield . Similarly, methyl dichlorofluoroacetate is prepared from methyl trichloroacetate and antimony(III) fluoride, followed by a reductive coupling-elimination reaction with carbonyl compounds . These methods suggest that the synthesis of this compound could potentially involve similar catalytic and reductive steps.

Molecular Structure Analysis

The molecular structure of compounds with dichloro and methyl groups has been studied using various techniques. The crystal structure of methylene dichloride, for instance, has been determined by X-ray diffraction, revealing an orthorhombic tetramolecular cell with specific positional parameters for chlorine and carbon atoms . The molecular structure of methylphenyltin(IV) dichloride provides insights into the coordination of chlorine atoms to a central tin atom, which is tetrahedrally coordinated . These studies indicate that the molecular structure of this compound would likely involve similar interactions between chlorine atoms and the carbon backbone.

Chemical Reactions Analysis

The chemical reactivity of dichloro and methyl-containing compounds is diverse. Dichlorvos, for example, is capable of methylating DNA, which is a reaction that could be relevant to the reactivity of this compound . The reaction of methyl dichlorofluoroacetate with carbonyl compounds under specific conditions is another example of the chemical transformations that such compounds can undergo . These reactions highlight the potential reactivity of this compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of this compound. The polarity and retention times of methyl dithiastearate isomers, for instance, have been analyzed using TLC and GC, with NMR analysis providing information on the shifts of protons adjacent to sulfur atoms . The chlorination of methyl oleate and the subsequent isolation of a saturated dichloro derivative, possibly methyl 9,10-dichlorostearate, demonstrate the potential for chlorination reactions and the formation of dichloro derivatives of fatty esters . These studies suggest that this compound would exhibit specific physical and chemical properties related to its chlorinated methyl ester structure.

Applications De Recherche Scientifique

Chlorination and Derivative Formation

- Methyl dichlorostearate has been identified as a product of the chlorination of methyl oleate with t-butyl hypochlorite. This process results in a mixture of allylic and non-allylic monochloroderivatives and a saturated dichloroderivative. The behavior of these derivatives towards thermal dehydrochlorination and their reaction with alcoholic silver nitrate has been studied (Teeter & Jackson, 1949).

Environmental Impact and Metabolism

- Research on dichlorostearic acid, closely related to this compound, has shown that human cells can incorporate and metabolize this type of fatty acid. In particular, the study found that human cells could metabolize dichlorostearic acid to shorter chlorinated fatty acids through β-oxidation. This study suggests that the removal of metabolized dichloromyristic acid might be an important defense mechanism in human cells (Gustafson-Svärd et al., 2001).

Chlorination of Unsaturated Fatty Acids

- Elemental chlorine has been used to chlorinate unsaturated fatty acids like methyl oleate, oleic acid, and ethyl linoleate, producing compounds like this compound. The study found that this compound can distil without decomposition under specific conditions, and the removal of chlorine atoms from it requires more severe conditions compared to brominated counterparts (Lyness & Quackenbush, 1955).

Safety and Hazards

According to the safety data sheet, Methyl dichlorostearate is not classified under physical hazards, health hazards, or environmental hazards . In case of inhalation, skin contact, or eye contact, it is recommended to seek medical advice . It is also advised to use personal protective equipment during accidental release measures .

Propriétés

IUPAC Name |

methyl 2,2-dichlorooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20,21)18(22)23-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDINWBRYKNUCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707285 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27986-38-5 | |

| Record name | Methyl 2,2-dichlorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

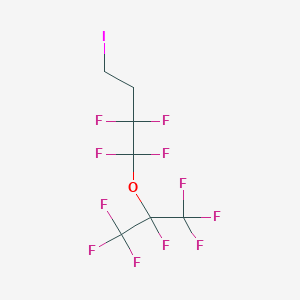

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)